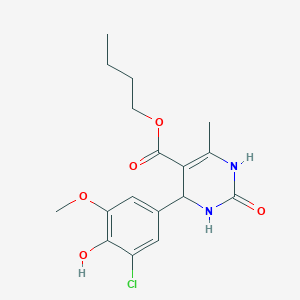![molecular formula C22H24N4O3 B5202685 N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide inhibits mitochondrial complex I, which is a key enzyme in the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increased ROS production leads to oxidative stress, which can cause damage to cellular components such as DNA, proteins, and lipids. The selective destruction of dopaminergic neurons in the substantia nigra is thought to be due to their high energy demand and vulnerability to oxidative stress.
Biochemical and Physiological Effects
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide has been shown to cause a Parkinson's disease-like syndrome in animal models, which includes motor deficits such as tremors, rigidity, and bradykinesia. N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide also causes a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease. In addition, N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide has been shown to cause oxidative stress and mitochondrial dysfunction in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders because it selectively destroys dopaminergic neurons in the substantia nigra, which is the hallmark of the disease. N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide is also relatively easy to administer and has a well-characterized mechanism of action. However, N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide has some limitations for lab experiments. For example, the dose-response relationship of N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide is nonlinear, which makes it difficult to establish a dose that causes a specific degree of neuronal damage. In addition, N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide can cause systemic toxicity at high doses, which can confound the interpretation of results.
Orientations Futures
There are several future directions for research on N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide. One direction is to develop new compounds that selectively target dopaminergic neurons in the substantia nigra without causing systemic toxicity. Another direction is to investigate the role of mitochondrial dysfunction and oxidative stress in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide can be used to study the mechanisms of action of other compounds that have neuroprotective effects, which could lead to the development of new treatments for neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide involves several steps. The first step is the reaction of 3-pyridylmethylamine with 4-(2-methoxyphenyl)piperazine to form the intermediate 2-(4-(2-methoxyphenyl)piperazin-1-yl)-N-(3-pyridylmethyl)acetamide. This intermediate is then reacted with furfurylamine to form the final product, N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide.
Applications De Recherche Scientifique
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide has been extensively used in scientific research to study Parkinson's disease and other neurodegenerative disorders. N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide is a potent inhibitor of mitochondrial complex I, which leads to the selective destruction of dopaminergic neurons in the substantia nigra. This results in a Parkinson's disease-like syndrome in animal models, which makes N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide a valuable tool for studying the disease. N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide has also been used to study the role of mitochondrial dysfunction in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Propriétés
IUPAC Name |
N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-20-7-3-2-6-19(20)25-10-12-26(13-11-25)21-17(5-4-9-23-21)15-24-22(27)18-8-14-29-16-18/h2-9,14,16H,10-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPUSBCXCLBAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202602.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5202609.png)
![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5202634.png)
![6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5202642.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202661.png)


![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)



![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)